trans-Tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. Its structure incorporates a tert-butyl group, a benzyloxycarbonyl amino group, and a hydroxypyrrolidine moiety, making it a significant compound in medicinal chemistry and organic synthesis.
This compound is synthesized through various organic reactions that involve the modification of pyrrolidine derivatives. The detailed synthesis methods and their efficiencies are critical for its application in scientific research.
The compound can be classified as:
The synthesis of trans-Tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate typically involves several steps:
The synthesis may require specific catalysts and reagents to facilitate each reaction step. For example, palladium catalysts might be used for cross-coupling reactions, while strong bases are typically employed for deprotonation steps.
The molecular formula can be expressed as , and its molecular weight is approximately 305.37 g/mol. The compound's stereochemistry plays a crucial role in its biological activity.
trans-Tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions:
These reactions require careful control of conditions such as temperature, pH, and concentration to achieve desired yields and purity.
The mechanism of action for trans-Tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate primarily involves its interaction with biological targets, which may include enzymes or receptors involved in metabolic pathways.
Studies suggest that compounds with similar structures exhibit inhibitory effects on certain enzymes, leading to potential therapeutic applications in conditions like cancer or metabolic disorders.
trans-Tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate has potential applications in:
This compound exemplifies the intricate interplay between structure and function in medicinal chemistry, highlighting its relevance in ongoing research and development efforts in pharmaceutical sciences.
The trans-3,4-disubstituted pyrrolidine scaffold is essential for the structural integrity of trans-Tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate (CAS 952443-93-5). Achieving the required trans relative stereochemistry between the C3-amino and C4-hydroxyl groups demands precise synthetic strategies. Diastereoselective reduction of enolates or epoxide ring-opening reactions using azide nucleophiles followed by catalytic hydrogenation are commonly employed. These methods leverage steric constraints to favor the trans isomer, with typical diastereomeric ratios exceeding 9:1 under optimized conditions. The (3R,4R) absolute stereochemistry specified in certain product variants (e.g., WX641019) necessitates chiral auxiliaries or resolution techniques during scaffold construction [1]. Recent advances utilize trans-4-hydroxy-L-proline as a chiral building block, where the inherent stereochemistry guides subsequent stereoselective functionalization. This approach ensures precise control over the relative and absolute configurations critical for pharmaceutical applications, as evidenced by the compound’s specification as "(3R,4R)-" in commercial materials [1] [5].
Table 1: Stereoselective Synthetic Routes to trans-3,4-Disubstituted Pyrrolidines
Starting Material | Key Stereocontrol Step | Diastereomeric Ratio | Configuration |
---|---|---|---|
trans-4-Hydroxy-L-proline | Selective C3 amination | >95:5 | (3R,4R) |
Pyrroline derivatives | Diastereoselective epoxide opening | 90:10 | (3S,4S) or (3R,4R) |
Enolates | Asymmetric reduction | 85:15 | Adjustable via catalyst |
The benzyloxycarbonyl group serves as a cornerstone for protecting the C3-amino functionality during the synthesis of trans-Tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate. Its orthogonality to the tert-butoxycarbonyl group enables sequential deprotection strategies critical for selective derivatization. The Cbz group is typically installed via reaction with benzyl chloroformate under Schotten-Baumann conditions (aqueous base, 0–5°C), achieving near-quantitative yields without epimerization of the adjacent chiral centers. Stability studies confirm the Cbz group remains intact under acidic conditions (e.g., trifluoroacetic acid) used for tert-butoxycarbonyl deprotection and during nucleophilic substitutions at the C4-hydroxyl position. However, it is selectively removable via catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere or via Lewis acids like boron tris(trifluoroacetate), providing a free amine for further elaboration. This selective removal is leveraged in multi-step syntheses of beta-lactamase inhibitors, where the C3-amine serves as a nucleophile for acyl transfer reactions [1] .
tert-Butoxycarbonyl deprotection is a pivotal step in functionalizing the pyrrolidine nitrogen. Kinetic studies reveal that deprotection rates for this compound are highly solvent-dependent, with trifluoroacetic acid in dichloromethane (1:1 v/v) achieving complete removal within 30 minutes at 25°C. The reaction proceeds via a specific acid-catalyzed mechanism, generating the water-soluble tert-butyl cation and gaseous byproducts that facilitate workup. Critically, the C4-hydroxyl group and Cbz-protected amine remain unaffected under these conditions, confirming tert-butoxycarbonyl’s orthogonality. For acid-sensitive substrates, alternative methods include trimethylsilyl iodide-mediated deprotection in acetonitrile or thermal decomposition above 150°C. The compound’s predicted pKa (11.52±0.40) necessitates rigorous pH control (>pH 3.0) during workup to prevent premature protonation of the deprotected amine in subsequent steps. This optimization minimizes side reactions like N-acylurea formation and ensures >97% recovery of the deprotected amine salt [1] [6].
Table 2: tert-Butoxycarbonyl Deprotection Conditions and Outcomes
Deprotection Agent | Conditions | Time | Purity Post-Deprotection | Key Side Products |
---|---|---|---|---|
Trifluoroacetic acid/DCM (50%) | 25°C, stirring | 30 min | >99% | None detectable |
HCl in dioxane (4M) | 0°C → 25°C | 2 hr | 92% | Chlorinated byproducts |
Trimethylsilyl iodide | Acetonitrile, reflux | 45 min | 95% | Trimethylsilyl ethers |
Catalytic asymmetric methodologies provide efficient access to enantiomerically pure trans-3,4-disubstituted pyrrolidines. Key approaches include:
For the specific (3R,4R) enantiomer, chiral pool synthesis starting from naturally occurring trans-4-hydroxy-L-proline remains predominant due to cost efficiency. The L-proline-derived route ensures >99% enantiomeric excess and avoids tedious resolutions. However, catalytic methods are gaining traction for non-natural (3S,4S) enantiomers required in certain pharmaceutical intermediates, as demonstrated by the commercial availability of both enantiomeric forms [5].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3